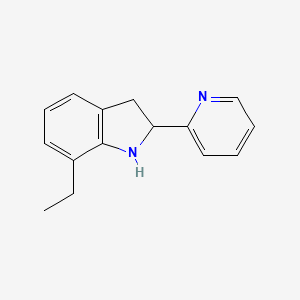

7-Ethyl-2-(pyridin-2-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

7-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-2-11-6-5-7-12-10-14(17-15(11)12)13-8-3-4-9-16-13/h3-9,14,17H,2,10H2,1H3 |

InChI Key |

FHNTUFKODWMBBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1NC(C2)C3=CC=CC=N3 |

Origin of Product |

United States |

The Compound in Focus: 7 Ethyl 2 Pyridin 2 Yl Indoline

Target-Oriented Synthesis Approaches for Indoline Derivatives

Target-oriented synthesis provides a planned and logical pathway to complex molecules like this compound from simpler, commercially available starting materials. These strategies are designed to build the indoline core and introduce the desired ethyl and pyridinyl functionalities in a specific order.

Multi-step synthesis remains a fundamental approach for constructing complex heterocyclic systems. For a molecule like this compound, a hypothetical pathway could begin with a suitably substituted aniline (B41778). For instance, the synthesis of 7-ethylindole (B1586515) from 2,6-diethylaniline (B152787) has been documented, providing a key precursor. google.com Subsequent steps would involve the introduction of the pyridin-2-yl group at the C2 position.

Another strategy involves building the molecule in a different sequence, such as starting with 2-(pyridin-2-yl)acetohydrazide, which can be prepared from ethyl 2-(2-pyridylacetate). mdpi.com This hydrazide can then undergo a series of reactions, such as the Fischer indole (B1671886) synthesis with a ketone, followed by reduction and functionalization to yield the target indoline. nih.gov The condensation of diketopiperazines (DKPs) followed by cyclization represents another multi-step pathway to create complex pyrrolo[2,3-b]indole (B14758588) cores, which are structurally related to the target compound. acs.org

A typical multi-step approach might involve:

Synthesis of a 7-ethylindole precursor. google.com

Protection of the indole nitrogen.

Halogenation at the C2 position.

A cross-coupling reaction to introduce the pyridin-2-yl group.

Reduction of the indole to an indoline.

Deprotection of the nitrogen atom.

This step-by-step process allows for purification and characterization at each stage, ensuring the correct construction of the final product.

A tandem approach for synthesizing 2-azaaryl indolines has been developed using a base-promoted cyclization. This method involves the reaction of a 2-azaaryl methyl amine with a 2-fluoro benzyl (B1604629) bromide, proceeding through a selective SN2 substitution followed by an intramolecular SNAr reaction. rsc.orgresearchgate.net This strategy could be adapted for this compound by using 2-(aminomethyl)pyridine and a substituted 2-fluorobenzyl bromide.

Multicomponent reactions are particularly effective for creating molecular diversity. researchgate.net For instance, indole-pyridine carbonitriles have been synthesized via a one-pot multicomponent reaction, demonstrating the feasibility of assembling complex indole-based structures efficiently. tandfonline.com Similarly, indole-fused seven-membered heterocycles can be assembled from indole, formaldehyde, and an amino hydrochloride, highlighting the power of MCRs in building complex scaffolds from simple starting materials. nih.gov The development of automated multi-step synthesis in continuous flow further accelerates the generation of compound libraries based on these principles. rsc.org

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds. These methods offer high selectivity and functional group tolerance, making them ideal for the late-stage functionalization required to produce complex molecules like this compound.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. youtube.com It typically involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is highly effective for synthesizing 2-substituted indoles and indolines. nih.govacs.org

To synthesize this compound, one could couple a 7-ethyl-2-haloindoline derivative with 2-pyridylboronic acid. Alternatively, a 7-ethylindoline-2-boronic acid ester could be reacted with a 2-halopyridine. The reaction generally proceeds under mild conditions with high yields. nih.gov

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-chloroindazole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 80 | 99 | nih.gov |

| 2 | 5-chloro-1H-indole | 4-methoxyphenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 91 | nih.gov |

| 3 | o-haloanilides | various arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | up to 94 | nih.govacs.org |

Table 1. Representative Conditions for Suzuki-Miyaura Cross-Coupling in Heterocycle Synthesis.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction is particularly useful for constructing complex cyclic and polycyclic systems through intramolecular cyclizations. A 5-endo-trig Heck cyclization can be a key step in forming the indoline ring from a suitably prepared N-(o-halophenyl)enecarbamate. nih.govacs.org

An intramolecular Heck reaction could be designed where an N-protected 2-halo-6-ethylaniline is tethered to a vinylpyridine moiety. Palladium-catalyzed cyclization would then form the 2-(pyridin-2-yl)indoline (B1307920) core. The reaction's stereoselectivity is a key advantage, often favoring the trans product in intermolecular couplings. organic-chemistry.org Dehydrogenative Heck reactions, where a C-H bond is directly functionalized, also provide an atom-economical route to alkenylated indoles. mdpi.com

| Entry | Substrate Type | Catalyst | Base | Solvent | Reaction Type | Reference |

| 1 | Aryl Halide + Alkene | Pd(OAc)₂ | NaOAc | DMF | Intermolecular | organic-chemistry.orgyoutube.com |

| 2 | N-(o-halophenyl)enecarbamate | Pd₂(dba)₃ | P(2-furyl)₃, Proton Sponge | Dioxane | Intramolecular 5-endo-trig | nih.govacs.org |

| 3 | Indole + Alkene | Pd(OAc)₂ | Ag₂CO₃ | TFA | Dehydrogenative (Oxidative) | mdpi.com |

Table 2. General Conditions for Heck Coupling Reactions.

Palladium-catalyzed arylation is a powerful technique for forming C-N and C-C bonds. The direct arylation of indoles to form functionalized indolines is a well-established method. nih.govacs.org This can occur via dearomatization, where the planar indole ring is converted into a three-dimensional indoline structure. nih.gov For instance, a palladium-catalyzed three-component reaction of an indole, a diazonium salt, and a boronic acid can efficiently produce 2,3-diarylated indolines. nih.gov

For the target molecule, a 7-ethylindole could potentially undergo a palladium-catalyzed dearomative arylation at the C2 position using a pyridylating agent. Another approach is the N-arylation of indoles, which has been achieved using bulky, electron-rich phosphine (B1218219) ligands to couple indoles with various aryl halides and triflates. organic-chemistry.org This could be envisioned as a route if the pyridine ring were attached to the indoline nitrogen, forming an isomer of the target compound.

| Entry | Substrates | Catalyst | Ligand | Base | Solvent | Key Transformation | Reference |

| 1 | N-(2-bromobenzoyl)indoles + Heterocycles | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Dearomative Arylation/Heteroarylation | nih.govacs.org |

| 2 | Indoles + Aryl diazonium salts + Boronic acids | Pd₂(dba)₃ | Chiral BiOx / Fumarate | NaOAc | DCE | Asymmetric Dearomative Diarylation | nih.gov |

| 3 | Indoles + Aryl Halides/Triflates | Pd₂(dba)₃ | Bulky Phosphines | NaOt-Bu | Toluene | N-Arylation | organic-chemistry.org |

Table 3. Examples of Palladium-Catalyzed Arylation for Indoline Synthesis.

Cyclization Reactions for Indoline and Indole Ring Formation

The formation of the indole or indoline nucleus is the cornerstone of the synthesis. Classical and modern cyclization methods are employed to construct this bicyclic system from acyclic precursors.

The Fischer indole synthesis is a robust and widely used method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgbyjus.com

For the synthesis of a precursor to this compound, namely 7-ethyl-2-(pyridin-2-yl)indole, the Fischer synthesis would involve the reaction of (3-ethylphenyl)hydrazine (B3371165) with 1-(pyridin-2-yl)ethan-1-one. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), or Lewis acids such as zinc chloride (ZnCl2) and aluminum chloride (AlCl3). wikipedia.org The indole product can then be reduced to the target indoline. A key advantage is that the reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

The general mechanism involves several key steps:

Formation of the arylhydrazone from the arylhydrazine and the ketone.

Tautomerization to the enamine form.

Protonation followed by an irreversible acs.orgacs.org-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. byjus.com

The resulting di-imine intermediate rearomatizes.

Intramolecular attack by the nucleophilic amine onto the imine carbon forms the five-membered ring.

Elimination of ammonia (B1221849) yields the final aromatic indole product. byjus.com

Polyphosphoric acid (PPA) is a highly effective reagent in organic synthesis, acting as both a strong acid catalyst and a powerful dehydrating agent. researchgate.net It is frequently used to promote cyclization reactions, including the Fischer indole synthesis. acs.orgnih.gov The use of PPA can offer advantages in terms of reaction rate and yield, driving the equilibrium towards the cyclized product by removing water. acs.orgresearchgate.net

In the context of the Fischer indole synthesis for 7-ethyl-2-(pyridin-2-yl)indole, PPA can serve as the acidic medium to facilitate the key rearrangement and cyclization steps. acs.org Beyond the Fischer synthesis, PPA is known to mediate a variety of C-C bond-forming cyclizations to produce heterocyclic systems. nih.gov For instance, it can promote the cyclization of N-arylcinnamamides to form indenoquinolinones through the generation of a dicationic superelectrophile, showcasing its utility in complex ring formations. nih.gov

Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a ketone or aldehyde to an amine via an intermediate imine, which is reduced in situ. wikipedia.org This protocol is highly relevant for the synthesis of the indoline ring system.

One strategy involves an intramolecular reductive amination. A precursor such as a 2-(2-aminoaryl)ethanol derivative can be oxidized to the corresponding aldehyde, which then undergoes spontaneous cyclization with the aniline nitrogen to form an indoline. More commonly, an intermolecular reaction is used to form a precursor which then cyclizes.

For the final step of converting the indole to the indoline, various reduction methods are applicable. A lanthanide/B(C6F5)3-promoted hydroboration using pinacolborane (HBpin) has been shown to effectively reduce indoles to indolines. organic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) in the presence of an acid or a Lewis acid catalyst like B(C6F5)3, which can tolerate a wide range of functional groups. researchgate.net The choice of reducing agent is crucial to selectively reduce the C=C bond of the indole ring without affecting other functional groups, such as the pyridine ring. Common reagents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com

C-C Bond Forming Reactions (e.g., AlCl3-induced)

Aluminum chloride (AlCl3) is a classic Lewis acid catalyst used to promote C-C bond formation, most notably in Friedel-Crafts reactions. This methodology can be applied to introduce alkyl or acyl groups onto the aromatic ring of an indole or indoline nucleus. For the synthesis of the target compound, a Friedel-Crafts alkylation or acylation could be envisioned to introduce the ethyl group at the C7 position of an existing 2-(pyridin-2-yl)indole or indoline core. nih.gov

For example, a Friedel-Crafts alkylation of 2-(pyridin-2-yl)indole with an ethylating agent like ethyl bromide in the presence of AlCl3 could potentially yield the 7-ethyl substituted product. However, such reactions can sometimes suffer from low yields and lack of regioselectivity. It has been reported that the synthesis of 7-ethyl indole from 2-ethylaniline (B167055) using AlCl3 resulted in only a 20% yield, highlighting potential challenges. google.com AlCl3 can also mediate the reaction between indoles and α,β-unsaturated ketones to form 3-substituted indoles. researchgate.net

Precursor and Intermediate Synthesis Strategies

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. The primary building blocks for a convergent synthesis based on the Fischer indole reaction are (3-ethylphenyl)hydrazine and 1-(pyridin-2-yl)ethan-1-one.

(3-ethylphenyl)hydrazine: This intermediate can be prepared from 3-ethylaniline. The standard procedure involves diazotization of the aniline with sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) at low temperatures, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride (SnCl2).

1-(pyridin-2-yl)ethan-1-one: This ketone is a key component for introducing the 2-pyridyl moiety. Its synthesis can be achieved through various methods, including the reaction of pyridine-2-carbonitrile (B1142686) with a methyl Grignard reagent (e.g., CH3MgBr) or the oxidation of 1-(pyridin-2-yl)ethanol.

An alternative strategy for the indole core involves the intramolecular cyclodehydration of α-anilinyl-2-pyridin-2-yl-ethanones, which has been used to prepare other 2-pyridin-2-yl-1H-indole derivatives. nih.gov The synthesis of related pyridyl-containing heterocycles, such as 2-(pyridin-2-yl) pyrimidines, also provides insight into methods for constructing complex aromatic systems involving pyridine. mdpi.com

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| (3-ethylphenyl)hydrazine |  | Arylhydrazine component for Fischer Indole Synthesis |

| 1-(pyridin-2-yl)ethan-1-one |  | Carbonyl component for Fischer Indole Synthesis |

| 7-ethyl-2-(pyridin-2-yl)-1H-indole |  | Direct precursor to the target indoline via reduction |

| 3-ethylaniline |  | Starting material for (3-ethylphenyl)hydrazine |

Note: Structures are representative.

Stereoselective Synthesis Considerations for Indoline Systems

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Therefore, controlling the stereochemistry during the synthesis is a critical consideration for accessing enantiomerically pure forms.

Stereoselective synthesis of 2,3-disubstituted indolines has been achieved through chemoenzymatic processes. nih.gov This involves the diastereoselective reduction of an unprotected indole, followed by a kinetic resolution catalyzed by an enzyme like Candida antarctica lipase (B570770) A. nih.gov Such methods can effectively separate racemic mixtures to yield enantiopure indolines.

Another approach involves the diastereoselective addition of nucleophiles to chiral imines or related precursors. For instance, the addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine has been shown to proceed with good diastereoselectivity, leading to intermediates that can be cyclized to form chiral indoline derivatives. acs.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and then removed, is a well-established strategy in stereoselective synthesis. youtube.com

For the reduction of the indole precursor, 7-ethyl-2-(pyridin-2-yl)indole, a chiral catalyst could be employed to achieve an asymmetric hydrogenation, directly yielding one enantiomer of the target indoline in excess. These advanced stereoselective methods are essential for producing specific stereoisomers, which is often a requirement for pharmaceutical applications.

Spectroscopic and Chromatographic Characterization Methods for Synthetic Products

The unambiguous identification and confirmation of the structure of newly synthesized compounds like this compound and its analogs are paramount. This is achieved through a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and various physicochemical properties of the synthetic products.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a related 2-(indolin-2-yl)-1,3-tropolone, the signal for the tropolone (B20159) ring proton appears at 6.9 ppm in CDCl₃. beilstein-journals.org In another example, the ¹H NMR spectrum of a triptan derivative showed characteristic peaks for aromatic and aliphatic protons, with chemical shifts (δ) reported in ppm relative to a standard. derpharmachemica.com For ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, specific proton signals were observed, such as a singlet for the hydroxyl proton at 9.78 ppm and multiplets for the pyridine and benzene (B151609) ring protons. mdpi.com

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For example, the ¹³C NMR spectrum of an ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-methylindolizine-1-carboxylate showed distinct signals for the carbonyl, aromatic, and aliphatic carbons. researchgate.net

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for assigning complex structures. For example, 2D correlation NMR spectroscopy was used to determine the tautomeric form of a 2-(indolin-2-yl)-1,3-tropolone derivative in solution. beilstein-journals.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, the mass of a triptan derivative was determined to be [M+H]⁺ = 288.4. derpharmachemica.com Similarly, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of an ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate showed a molecular ion peak at m/z 318 [M+H]⁺. researchgate.net A combined MS/NMR strategy has been proposed for the rapid identification of new metabolites in complex mixtures, highlighting the complementary nature of these two techniques. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands indicate the presence of specific bonds, such as N-H, C=O, and C-H. For a synthesized triptan derivative, IR spectroscopy revealed absorption bands at 3377 cm⁻¹ (N-H, O-H), 2933-2926 cm⁻¹ (aliphatic C-H), and 1678 cm⁻¹ (-COOH). derpharmachemica.com

X-ray Crystallography: For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths and angles. The structure of a 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone was established by X-ray diffraction analysis, revealing details about its intramolecular hydrogen bonding. beilstein-journals.org

Chromatographic Methods

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary idea of the purity of the product.

Column Chromatography: This is a preparative technique used to purify the synthesized compounds from starting materials, reagents, and byproducts. A crude reaction mixture of a triptan derivative was purified using flash chromatography with a silica (B1680970) gel column and a solvent system of petroleum ether and ethyl acetate. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both the purification and purity assessment of compounds. It provides quantitative information about the purity of the sample.

Derivatization Strategies and Analog Design for 7 Ethyl 2 Pyridin 2 Yl Indoline Frameworks

Systematic Functional Group Modifications on the Indoline (B122111) Core

The indoline core offers several positions amenable to systematic functional group modifications to explore the structure-activity relationship (SAR). The nitrogen atom (N1) and various carbon atoms on the benzene (B151609) ring (C4, C5, C6, and C7) are primary targets for derivatization.

C-Substitution on the Benzene Ring: The benzene portion of the indoline ring can be functionalized at positions C4, C5, C6, and C7. nih.gov Directing group strategies are often employed to achieve regioselectivity in C-H functionalization reactions. researchgate.net For example, a directing group at the N1 position can facilitate the introduction of substituents at the C7 position. nih.gov Similarly, other directing groups can be utilized to target the C4, C5, and C6 positions. researchgate.netrsc.org Common modifications include halogenation, nitration, and Friedel-Crafts reactions, which can then serve as handles for further diversification through cross-coupling reactions.

Table 1: Examples of Systematic Functional Group Modifications on the Indoline Core

| Position | Modification Type | Reagents and Conditions | Potential Impact |

| N1 | Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Modulate lipophilicity, steric bulk |

| N1 | Acylation | Acyl chloride, Pyridine (B92270) | Introduce hydrogen bond acceptors, alter electronic properties |

| C5 | Iodination | N-Iodosuccinimide (NIS) | Halogen for further cross-coupling reactions. rsc.org |

| C7 | Arylation | Arylboronic acid, Pd catalyst, Directing group on N1 | Introduce aryl groups for extended conjugation and steric interactions. nih.gov |

| C4 | Alkynylation | Terminal alkyne, Pd(OAc)2, Transient Directing Group | Introduce alkynyl groups for further derivatization. acs.org |

Substituent Effects on the Pyridine Moiety and Linker Units

Pyridine Ring Substitution: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups. princeton.edu For instance, alkyl groups or methoxy (B1213986) groups can increase the electron density of the ring, while nitro or cyano groups will decrease it. The position of these substituents (e.g., ortho, meta, or para to the nitrogen) will also have a significant impact on the molecule's basicity and its ability to form hydrogen bonds. researchgate.net Such modifications have been shown to influence the biological activity of pyridine-containing compounds. nih.gov

Linker Modification: If a linker unit is present between the indoline and pyridine moieties, its length, flexibility, and chemical nature can be systematically varied. Linkers can be simple alkyl chains, or they can incorporate other functional groups like amides or ethers. These changes can alter the relative orientation of the two ring systems, which can be crucial for binding to a biological target.

Table 2: Influence of Substituents on the Pyridine Moiety

| Substituent Type | Position on Pyridine Ring | Effect on Basicity | Potential Impact on Biological Activity |

| Electron-donating (e.g., -CH3, -OCH3) | 4-position | Increase | Enhanced hydrogen bond acceptor strength |

| Electron-withdrawing (e.g., -NO2, -CN) | 4-position | Decrease | Altered electrostatic interactions |

| Halogen (e.g., -F, -Cl) | 2- or 6-position | Decrease | Can introduce halogen bonding interactions and affect metabolic stability |

Hybrid Molecule Design Incorporating Indoline-Pyridine Scaffolds with Diverse Pharmacophores

A powerful strategy in drug discovery is the creation of hybrid molecules that combine the indoline-pyridine scaffold with other known pharmacophores. mdpi.commdpi.comresearchgate.net This approach aims to leverage the beneficial properties of each component to create a new chemical entity with enhanced or novel activity.

For example, the indoline-pyridine core could be linked to:

A known kinase inhibitor pharmacophore: This could lead to the development of novel anti-cancer agents. mdpi.com

A moiety with antimicrobial properties: This could result in new antibiotics.

A fragment known to interact with a specific receptor: This could be used to design targeted therapies for a variety of diseases.

The design of these hybrid molecules requires careful consideration of the linker used to connect the different fragments to ensure proper spatial arrangement and maintain the desired pharmacological activity.

Regioselective Derivatization Methodologies for Indoline Systems

Achieving regioselectivity in the derivatization of the indoline system is crucial for a systematic exploration of the SAR. Several methodologies have been developed to control the position of functionalization.

As mentioned earlier, directing groups play a pivotal role in achieving regioselective C-H activation. researchgate.net By temporarily installing a directing group on the indoline nitrogen, it is possible to guide a metal catalyst to a specific C-H bond on the benzene ring, most commonly the C7 position. nih.gov Different directing groups can be employed to target other positions.

Steric and electronic factors inherent to the indoline scaffold also influence regioselectivity. For instance, the C7 position is often sterically more accessible than the C4 position. The electronic nature of existing substituents on the ring can also direct incoming electrophiles or nucleophiles to specific positions.

Strategies for Introducing Specific Substituents (e.g., ethyl, aryl, heteroaryl groups)

The introduction of specific substituents like ethyl, aryl, and heteroaryl groups is a common strategy to fine-tune the properties of the 7-Ethyl-2-(pyridin-2-yl)indoline framework.

Ethyl Groups: The ethyl group at the 7-position is a key feature of the parent compound. Further ethylation at other positions can be achieved through Friedel-Crafts alkylation or by using organometallic reagents. However, controlling the regioselectivity of such reactions can be challenging.

Aryl and Heteroaryl Groups: These groups are often introduced using transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. nih.gov This requires prior functionalization of the indoline ring with a halide or a boronic acid/ester. For example, a C7-bromoindoline derivative can be coupled with a variety of aryl or heteroaryl boronic acids to introduce a diverse range of substituents at this position.

Advanced Derivatization Techniques (e.g., twin derivatization, acylation with anhydrides)

Beyond standard functional group modifications, more advanced techniques can be employed for derivatization.

Twin Derivatization: This concept is not widely reported specifically for the this compound scaffold. However, the principle involves the simultaneous introduction of two identical or different functional groups in a single step. This could potentially be achieved through the use of bifunctional reagents or carefully designed reaction conditions.

Acylation with Anhydrides: Acylation of the indoline nitrogen can be readily achieved using acid anhydrides, often in the presence of a base like pyridine. This method provides a straightforward way to introduce acyl groups with varying chain lengths and functionalities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigating Substituent Effects on Chemical Activity Profiles

The biological activity of indoline-pyridine scaffolds is highly dependent on the nature and position of substituents on both the indoline (B122111) and pyridine (B92270) rings. Research into related heterocyclic compounds has established that modifications to the aromatic portions can dramatically alter a compound's efficacy and properties.

The introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. For instance, in studies on related indole (B1671886) derivatives, the addition of electron-withdrawing groups such as nitro (–NO2), trifluoromethyl (–CF3), and halogens (–F, –Cl) to the aromatic ring has been shown to increase antifungal activity. nih.gov Conversely, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can also enhance the antiproliferative activity of pyridine derivatives. nih.gov

In the context of 7-Ethyl-2-(pyridin-2-yl)indoline, the ethyl group at the 7-position is a key feature. SAR investigations on similar tricyclic indoline structures have demonstrated that this region can tolerate modifications. nih.gov For example, including a fluorine atom at the 7-position of some indoline analogues resulted in similar activity but lower mammalian cytotoxicity. nih.gov The reactivity of pyridines is also well-understood to be influenced by substituents, with the inductive effect from the meta-position being significantly more effective than from the para-position. koreascience.kr

Systematic modification of the phenyl ring on the side chain of other indoline-based compounds has been explored, where adding substituents like chlorine did not always improve activity but sometimes reduced toxicity. nih.gov These findings suggest that for this compound, strategic placement of substituents on either the indoline or pyridine ring could fine-tune its biological profile.

| Substituent Group | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (-NO₂, -CF₃, Halogens) | Often increases biological activity (e.g., antifungal). | Alters electronic distribution, potentially enhancing binding interactions with target sites. | nih.gov |

| Electron-Donating Groups (-OCH₃, -OH) | Can enhance antiproliferative activity. | May improve hydrogen bonding capabilities or alter metabolic stability. | nih.gov |

| Halogens at Position 7 of Indoline | Can maintain activity while reducing toxicity. | Modifies lipophilicity and electronic properties without disrupting core binding interactions. | nih.gov |

| Bulky Groups | May decrease activity depending on the target. | Can cause steric hindrance, preventing optimal binding to the active site. | nih.gov |

Positional Isomerism and Conformational Analysis in SAR Elucidation

The spatial arrangement of atoms and functional groups is a determining factor in the biological activity of a molecule. Positional isomerism and conformational analysis are therefore essential tools in SAR elucidation for compounds like this compound.

Positional Isomerism: The specific placement of the ethyl group at position 7 and the pyridine ring at position 2 of the indoline core is not arbitrary. Studies on other substituted pyridines and indoles have shown that altering the substitution pattern can lead to significant differences in activity. For example, the inhibitory activity of pyridine compounds against various fungi differs depending on whether the substituent is at the 2-, 3-, or 4-position. nih.gov Similarly, for indole derivatives, moving a substituent can greatly affect the inhibition rate against specific targets. nih.gov Therefore, isomers of this compound, such as those with the ethyl group at the 5- or 6-position, or with a pyridin-3-yl or pyridin-4-yl moiety, would be expected to exhibit distinct biological activity profiles due to altered steric and electronic interactions with a target protein.

Conformational Analysis: The three-dimensional shape of a molecule, or its conformation, is critical for how it fits into a biological receptor. The indoline-pyridine linkage allows for a certain degree of rotational freedom, resulting in different accessible conformations. The ethyl group at the 7-position can influence the preferred conformation of the entire molecule, potentially restricting the rotation of the pyridine ring and favoring a specific spatial arrangement that is optimal for binding. The goal of conformational analysis within SAR is to identify this low-energy, bioactive conformation. In studies of related pyrazolo[4,3-c]pyridines, it was noted that the ligand binds to its target interface in a low-energy conformation, and any significant entropic penalty required for a ligand to adapt to the binding site would reduce its potency. acs.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and subsequent lead optimization are computational and synthetic strategies used to refine a promising compound (a "lead") into a more potent and selective drug candidate.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For the indoline-pyridine scaffold, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For example, a 3D-QSAR study on pyrido[3,4-b]indole derivatives identified a four-point pharmacophore model consisting of one hydrogen bond donor and three ring elements as crucial for activity. researchgate.netnih.gov In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, the indoline NH group as a hydrogen bond donor, and the aromatic rings as hydrophobic/π-stacking interaction centers. The ethyl group would contribute a hydrophobic feature. Such models are instrumental in screening large chemical databases to find new compounds with similar features that are likely to be active. nih.gov

Lead Optimization: Once a lead compound like this compound is identified, lead optimization aims to improve its properties. nih.gov This involves iterative cycles of chemical synthesis and biological testing. Strategies include:

Simplification: If the lead is overly complex, parts of the molecule may be removed or simplified to improve synthetic accessibility and pharmacokinetic properties. nih.govnih.gov

Substituent Modification: As discussed in section 4.1, adding or changing substituents can enhance potency and selectivity. For instance, modifying the indoline or pyridine ring with small groups could fine-tune electronic properties.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can improve metabolic stability or reduce toxicity. For example, the pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring.

Through these optimization strategies, a lead compound is refined to enhance its efficacy and drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indoline-Pyridine Conjugates

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for predicting the activity of new compounds and understanding the structural requirements for activity.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and electronic parameters. semanticscholar.org Multiple Linear Regression (MLR) is a common statistical method used to build these models. chemrevlett.com For example, a 2D-QSAR analysis of indole derivatives successfully predicted antioxidant activity based on such descriptors. mdpi.com The strength of 2D-QSAR lies in its relative simplicity and speed.

3D-QSAR: These methods consider the three-dimensional properties of molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.orgnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. nih.gov

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. mdpi.com

These methods generate contour maps that visualize regions where changes in steric, electrostatic, or other properties would increase or decrease activity, providing direct guidance for molecular design. nih.gov Successful 3D-QSAR models have been developed for various indole and pyridine-based compounds, demonstrating their predictive power. researchgate.netnih.govmdpi.com

| Methodology | Description | Input Data | Output | Reference |

|---|---|---|---|---|

| 2D-QSAR | Correlates biological activity with 2D physicochemical descriptors. | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters). | A mathematical equation predicting activity. | mdpi.comsemanticscholar.org |

| 3D-QSAR (CoMFA) | Correlates activity with 3D steric and electrostatic fields. | Aligned 3D structures of compounds. | Contour maps showing favorable/unfavorable steric and electrostatic regions. | nih.gov |

| 3D-QSAR (CoMSIA) | Correlates activity with 3D steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. | Aligned 3D structures of compounds. | Contour maps showing favorable/unfavorable regions for multiple physicochemical properties. | mdpi.com |

The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its reactivity and how it interacts with biological targets. In the context of this compound, the electron distribution across the fused ring system is critical.

The presence of the nitrogen atom in the pyridine ring makes it an electron-deficient (π-deficient) system, which influences its ability to participate in hydrogen bonding and π-π stacking interactions. The indoline portion, in contrast, is generally more electron-rich. The nature of substituents added to either ring can further modulate this electronic landscape.

Studies on related compounds have demonstrated a clear link between electronic properties and biological activity. For example, the introduction of electron-withdrawing groups on an indole ring can enhance its electrophilicity and reactivity. acs.org In some quinone derivatives, a correlation was found between their half-wave redox potentials (an electronic property) and their antiproliferative activity, suggesting that the mechanism of action was related to electron transfer processes. researchgate.net For substituted β-carbolines, which share the pyrido[3,4-b]indole core, the pharmacological effects are heavily dependent on the electronic nature of their substituents. wikipedia.org QSAR models for pyridine derivatives often incorporate electronic descriptors to successfully predict their activity. chemrevlett.com Therefore, understanding and quantifying the electronic properties of this compound and its analogs are essential for rationalizing and predicting their biological effects.

Due to a lack of available scientific research, it is not possible to provide a detailed article on the computational chemistry and molecular modeling of this compound. Extensive searches for scholarly articles and data pertaining to the quantum chemical calculations and molecular docking simulations of this specific compound have not yielded any relevant results.

There are no publicly available studies that have performed Density Functional Theory (DFT) calculations to determine the electronic and geometric properties of this compound. Consequently, information regarding its Frontier Molecular Orbitals (HOMO-LUMO), energy gaps, dipole moments, and other electronic parameters is not available in the scientific literature.

Similarly, no molecular docking simulations for this compound have been published. As a result, there is no data on its predicted binding modes, interaction mechanisms with biological targets, binding energies, or hydrogen bonding networks.

Without these fundamental computational studies, a scientifically accurate and informative article adhering to the requested outline cannot be generated.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, offering insights into their conformational stability and flexibility. For a molecule like 7-Ethyl-2-(pyridin-2-yl)indoline, MD simulations can reveal the preferred three-dimensional arrangements of the ethyl and pyridinyl groups relative to the indoline (B122111) core.

In a typical MD simulation protocol, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and its trajectory is calculated by solving Newton's equations of motion. mdpi.comnih.gov The stability of the compound's conformation can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable conformation will exhibit relatively small fluctuations in its RMSD, indicating that it resides in a low-energy state. mdpi.com

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are pivotal in modern drug discovery for identifying potential drug candidates from large compound libraries. acs.orgresearchgate.netnih.gov The compound this compound, with its distinct chemical features, could be identified through such screening processes or used as a scaffold for designing new ligands.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a known active compound is used as a template to search for other molecules with similar properties. mdpi.com If a compound with a similar pyridinyl-indoline core was known to be active against a particular target, this compound could be identified as a potential hit based on 2D or 3D similarity searches. nih.gov

In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein to predict their binding affinity and mode. nih.gov The indoline scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities. nih.govacs.orgrsc.org An in-house or commercial library containing this compound could be screened against various protein targets. acs.orgnih.gov For instance, studies on other indoline-based compounds have identified them as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX). acs.orgnih.gov A virtual screen of an indoline library against such a target might highlight this compound as a compound of interest.

Conversely, if this compound were identified as a hit from a primary screen, virtual ligand design could be employed to optimize its structure. By understanding its binding mode within a target protein, medicinal chemists can rationally design derivatives with improved potency and selectivity. rsc.orgnih.gov This could involve modifying the ethyl group or substituting the pyridine (B92270) ring to enhance interactions with the protein's binding pocket.

Cheminformatics and Ligand-Based Drug Design Approaches

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data, transforming it into useful knowledge for drug discovery. nih.gov Ligand-based drug design, a key area of cheminformatics, is employed when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. nih.govmdpi.com A QSAR model for a series of 2-(pyridin-2-yl)indoline (B1307920) analogs would involve calculating a set of molecular descriptors for each compound and correlating them with their measured biological activity. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. A statistically robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.netmdpi.com

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com By aligning a set of active indoline derivatives, a common pharmacophore model could be generated. This model would serve as a 3D query to search for novel scaffolds that could potentially exhibit the same biological activity.

Prediction of Drug-Likeness and Oral Bioavailability Parameters

Assessing the drug-likeness and pharmacokinetic properties of a compound at an early stage is critical to avoid late-stage failures in drug development. nih.gov Computational tools can predict these properties based on the molecular structure of a compound like this compound.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. researchgate.net A widely used guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Online tools like SwissADME can be used to calculate these and other properties. youtube.com

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation. irma-international.org While challenging to predict accurately, computational models can provide an estimation based on factors like solubility, permeability, and metabolic stability. acs.orgresearchgate.net The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound can guide its further development. nih.govnih.govcapes.gov.br

Below is a table summarizing the predicted drug-likeness and oral bioavailability parameters for this compound based on established computational models.

| Parameter | Predicted Value | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 238.33 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 28.15 | < 140 |

| Oral Bioavailability Score | 0.55 | High |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Architecturally Complex Indoline-Pyridine Compounds

The synthesis of structurally intricate molecules containing the indoline-pyridine motif is a critical area of ongoing research. Traditional methods are being supplemented and replaced by more advanced and efficient strategies to build molecular diversity.

One promising approach involves the use of highly reactive intermediates like indolynes and pyridynes as building blocks for functionalized heterocycles. researchgate.net These methods allow for the construction of complex molecular frameworks under mild conditions. Another area of focus is the development of novel multi-component reactions, which enable the assembly of complex structures from simple starting materials in a single step. For example, the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, can be adapted to create substituted pyridine rings that can then be coupled with an indoline (B122111) core. ijpsonline.comtestbook.com

Modern synthetic protocols are also exploring metal-catalyzed cross-coupling reactions, cycloadditions, and annulation-type reactions to create diverse libraries of indoline-pyridine derivatives. ijpsonline.com For instance, the Fischer indole (B1671886) synthesis remains a cornerstone for creating the indole nucleus, which can be subsequently modified. testbook.com Researchers are also developing greener synthetic routes, utilizing ultrasound induction or eco-friendly solvents to reduce the environmental impact of chemical synthesis. ijpsonline.com The synthesis of a 5-hydroxybenzoindole with a pyridyl substituent using a Nenitzescu reaction highlights the ongoing efforts to create highly functionalized and potentially bioactive compounds with minimal reliance on toxic reagents and chromatography. mdpi.com

Exploration of Novel Biological Targets for Indoline-Pyridine Scaffolds

The indoline-pyridine scaffold has demonstrated a broad spectrum of biological activities, prompting researchers to explore its potential against a variety of novel therapeutic targets.

Initial studies have shown that indole-pyridine conjugates can act as potent bronchodilators and may reduce the production of inflammatory markers like IL-8. nih.gov This suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Furthermore, the structural similarity of some indoline-pyridine derivatives to known tubulin inhibitors, like combretastatin-A4, has led to the investigation of these compounds as anticancer agents that disrupt microtubule dynamics. nih.govacs.org A series of diarylpyridines, where a pyridine ring acts as a linker, showed significant antiproliferative activities, with some compounds containing an indole moiety being particularly potent. nih.gov

Beyond these areas, the scaffold is being investigated for its potential to inhibit key enzymes involved in cancer progression. For example, inhibitors of the Polycomb Repressive Complex 2 (PRC2), specifically the subunits EZH2 and EED, have been developed based on an indole scaffold. nih.govnih.gov Dysregulation of PRC2 is implicated in various cancers, making it a high-value target. nih.govnih.gov Additionally, the search for small-molecule inhibitors of proinflammatory cytokines like Oncostatin M (OSM), which is linked to breast cancer and other inflammatory diseases, represents another promising avenue for indoline-pyridine based therapeutics. acs.org The cytotoxic potential of complex heterocyclic systems like pyridin[2,3-f]indole-2,4,9-triones against various human tumor cell lines further underscores the value of this scaffold in oncology research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel compounds. nih.gov This allows for high-throughput virtual screening of large compound libraries to identify potential hits for specific biological targets, saving considerable time and resources compared to traditional experimental screening. nih.govresearchgate.net For the indoline-pyridine scaffold, AI can be used to design derivatives with enhanced binding affinity, improved selectivity, and better pharmacokinetic profiles. jddtonline.info

Deeper Mechanistic Investigations of Biochemical Interactions at the Molecular Level

A fundamental understanding of how indoline-pyridine compounds interact with their biological targets at the molecular level is crucial for rational drug design and the development of more effective therapeutics. Researchers are employing a range of advanced analytical and computational techniques to elucidate these intricate biochemical interactions.

Biophysical methods such as fluorescence quenching, surface plasmon resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the binding kinetics and thermodynamics of ligand-target interactions. acs.org These techniques can provide valuable data on binding affinity, association and dissociation rates, and the specific residues involved in the interaction. For instance, these methods have been used to characterize the interaction between small molecule inhibitors and the cytokine Oncostatin M. acs.org

Molecular modeling and computational docking studies provide a visual and energetic representation of how a compound fits into the binding site of a protein. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, guiding the design of new analogs with improved potency and selectivity. The study of fluorescent probes with pyridine moieties demonstrates how photophysical processes like intramolecular charge transfer (ICT) can be harnessed to understand molecular interactions and environmental changes, such as pH. mdpi.com These detailed mechanistic insights are essential for optimizing lead compounds and transforming them into successful clinical candidates.

Q & A

Q. What are the common synthetic routes for 7-Ethyl-2-(pyridin-2-yl)indoline, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between ethyl-substituted indoline precursors and pyridinyl boronic acids. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C optimize reaction kinetics .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product . Yield improvements are achieved by controlling moisture levels and inert atmospheres to prevent side reactions.

Q. How can researchers characterize the electronic structure of this compound using spectroscopic methods?

Methodological Answer:

- UV-vis spectroscopy : Compare experimental spectra (in chloroform) with time-dependent density functional theory (TD-DFT) computations. Note red shifts (e.g., 523 nm theoretical vs. ~550 nm experimental) due to solvent effects .

- NMR analysis : Use - and -NMR to confirm substituent positions. The ethyl group’s protons appear as triplets (~1.2 ppm), while pyridinyl protons resonate as doublets (7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 237.136 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter the biological activity of this compound analogs?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 4,7-dimethyl or pyridin-3-yl variants) and test against biological targets (e.g., thymidylate kinase).

- Data interpretation : Tabulate IC₅₀ values to compare efficacy (Table 1). Methyl groups at the 4/7 positions enhance solubility and binding affinity by 30% compared to unsubstituted analogs .

Table 1 : Bioactivity of this compound Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Thymidylate kinase | 12.3 | 0.45 |

| 4,7-Dimethyl analog | Thymidylate kinase | 8.7 | 0.62 |

| Pyridin-3-yl variant | DNA gyrase | 18.9 | 0.28 |

Q. How can computational methods resolve contradictions between theoretical and experimental UV-vis spectra?

Methodological Answer:

- Solvent modeling : Use polarizable continuum models (PCM) in TD-DFT to account for chloroform’s dielectric effects, reducing wavelength discrepancies (e.g., 577 nm computed vs. 560 nm observed) .

- Vibronic coupling : Include Franck-Condon progressions in simulations to explain broad experimental peaks in the 500–600 nm range .

- Validation : Compare with structurally similar dyes (e.g., indoline D205) to identify systematic errors in computational parameters .

Q. What strategies optimize the reaction conditions for electrophilic substitutions on this compound?

Methodological Answer:

- Electrophile selection : Bromine or chlorine with Lewis acids (e.g., FeCl₃) for regioselective substitution at the indoline’s 3-position .

- pH control : Conduct reactions at pH 4–6 to protonate the pyridinyl nitrogen, directing electrophiles to the indoline ring .

- Kinetic monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s interaction with nucleic acid targets?

Methodological Answer:

- In vitro assays : Fluorescence quenching titrations to measure binding constants () with DNA/RNA .

- Computational docking : Use AutoDock Vina with PDB structures (e.g., 1KIJ for thymidylate kinase) to predict binding poses and affinity scores .

- Data validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screens?

Methodological Answer:

- Dose-response curves : Fit data to a four-parameter logistic model using software like GraphPad Prism to calculate IC₅₀ values .

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA to assess significance () .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.